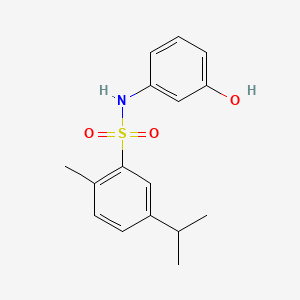
3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone (AHQ) is a quinolinone derivative that has been used in various scientific research applications. It is a highly versatile compound, with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. AHQ has been studied for its potential therapeutic effects, and its biochemical and physiological effects have been thoroughly investigated.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
The synthesis of 3-hydroxy-2-phenyl-4(1H)-quinolinones involves the reaction of 2-aminoterephthalic acid with substituted alpha-bromoacetophenones, leading to compounds with notable cytotoxic activity against cancer cell lines. This synthesis method allows for the production of various derivatives that have been tested for cytotoxicity, showing promising results in inhibiting cancer cell growth (Soural et al., 2006).
Biological Activities
3-Hydroxy-2-phenyl-4(1H)-quinolinones are recognized for their extensive biological activities. They have been studied as aza-analogues of flavones, highlighting their potential as inhibitors of topoisomerase, gyrase, and IMPDH. These compounds have shown anticancer activity in vitro and possess immunosuppressive properties, making them candidates for further pharmaceutical development (Hradil et al., 2009).
Anticancer and Antimicrobial Applications
Novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids have been synthesized, displaying significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells. These compounds, through docking studies, have shown potential mechanisms of action at the molecular level, suggesting a promising route for the development of new anticancer and antimicrobial agents (Bolakatti et al., 2020).
Antioxidant Properties
Quinolinone derivatives have also been synthesized and evaluated for their antioxidant properties. Among these compounds, certain derivatives exhibited higher antioxidant activities than the standard antioxidant, providing a foundation for the development of new antioxidant agents (Hassan et al., 2017).
Analgesic Agents
Research into 3-substituted-4-hydroxy-2-oxo-1-phenyl/methylquinolin-2-(1H)-one derivatives has demonstrated potential analgesic activities. These studies have shown that certain compounds within this class can serve as effective analgesic agents, providing a basis for the development of new pain management solutions (Fernandes et al., 2021).
Propriétés
IUPAC Name |
3-acetyl-4-hydroxy-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h2-10,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDKBYHTAMXNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54289-77-9 |
Source


|
| Record name | 3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54289-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

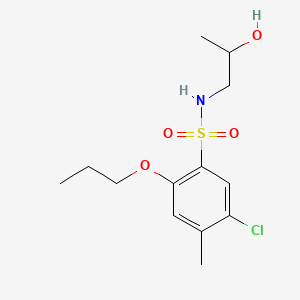

![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)
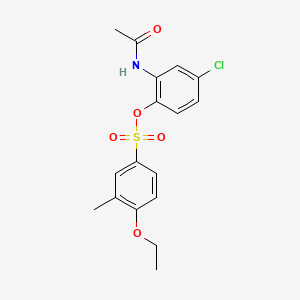
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)
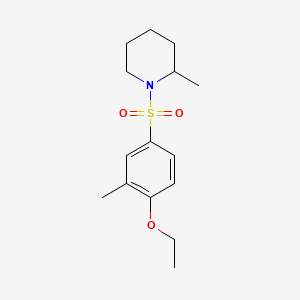
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)
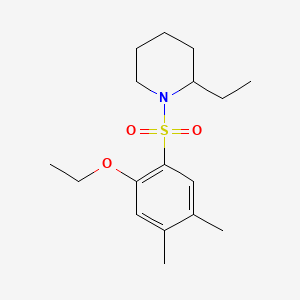

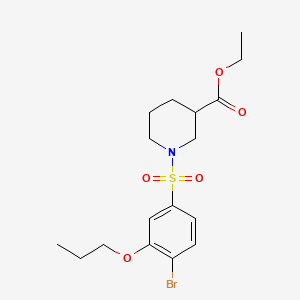
![4-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604284.png)
